N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine
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Overview
Description
N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine is an imidazopyridine.
Scientific Research Applications
Synthesis and Biological Activity
- N-(2-furanylmethyl)-4-(2-methyl-3-imidazo[1,2-a]pyridinyl)-2-thiazolamine and its derivatives have been synthesized and studied for various biological activities. For instance, new imidazo[1,2-a]pyridines substituted at the 3-position were synthesized as potential antiulcer agents. Although they did not display significant antisecretory activity, some showed good cytoprotective properties in ethanol and HCl models, comparable to SCH-28080, a known compound (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Applications in Organic Synthesis
- The compound and related structures have been utilized in organic synthesis. For example, the three-component reactions of N,N-substituted imidazo[1,5-a]pyridine carbenes with aldehydes and DMAD or allenoates produced different 4-[(2-pyridyl)methyl]aminofuran derivatives. This work provided a straightforward approach to fully substituted furans, which are not easily accessible by other methods (Pan, Li, Yan, Xing, & Cheng, 2010).
Novel Synthesis Methods
- A new method for preparing (2-aminopyridin-4-yl)methanol, a popular 2-aminopyridine, was developed. This method directly oxidizes the methyl group in the compound without preliminary protection of the amino group, offering a one-stage production of the precursor alcohol, 2-aminoisonicotine acid (Lifshits, Ostapchuk, & Brel, 2015).
Pharmaceutical Relevance
- Imidazo[1,2-a]pyridine-based compounds, which include derivatives of this compound, have been found to be clinically important for the treatment of heart and circulatory failures. Their derivatives show potential as acetylcholinesterase (AChE) inhibitors, with some exhibiting strong inhibition and good selectivity (Kwong, Kumar, Mah, Mah, Chia, Quah, Lim, & Chandraju, 2019).
Properties
Molecular Formula |
C16H14N4OS |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H14N4OS/c1-11-15(20-7-3-2-6-14(20)18-11)13-10-22-16(19-13)17-9-12-5-4-8-21-12/h2-8,10H,9H2,1H3,(H,17,19) |
InChI Key |
IRTWPKFNFCJFGX-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NCC4=CC=CO4 |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=CSC(=N3)NCC4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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